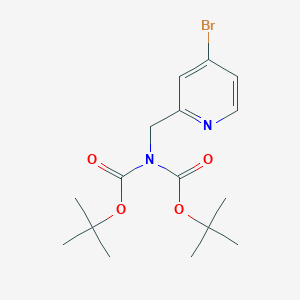![molecular formula C11H17N3O2 B13338355 tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate (Boc2O) with the corresponding amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine (TEA) or pyridine .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C in ethanol or NaBH4 in methanol.
Substitution: TFA in DCM or HCl in dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the removal of the Boc group, yielding the free amine .
Scientific Research Applications
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amines.
Carbobenzoxy (Cbz) carbamate: Used for protecting amines, but removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Removed under basic conditions, often used in peptide synthesis.
Uniqueness
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to be removed under mild acidic conditions without affecting other functional groups makes it particularly valuable in complex organic syntheses .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
CPIXKVAGZNGBFC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=NN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


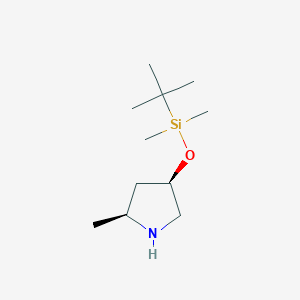
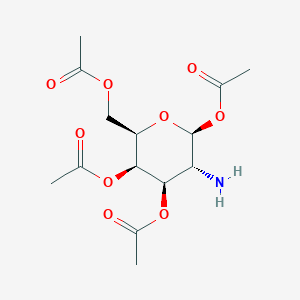

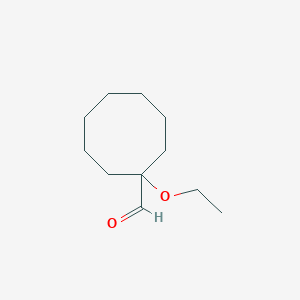
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

![5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13338311.png)
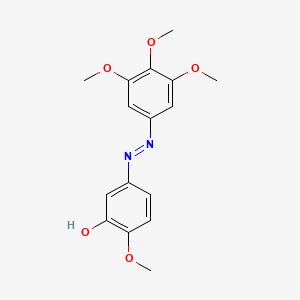
![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
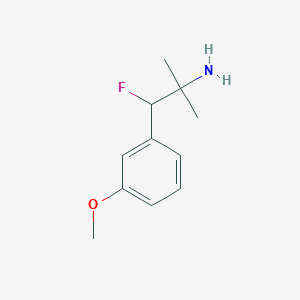

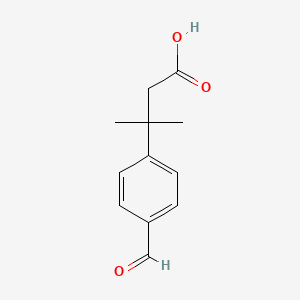
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
